![molecular formula C12H24O3 B14248862 (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol CAS No. 402575-97-7](/img/structure/B14248862.png)
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is an organic compound characterized by its unique molecular structure, which includes a hexanol backbone with a methyl group and an oxan-2-yl-oxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylhexan-1-ol and oxan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include acids or bases, while solvents such as dichloromethane or ethanol are used to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates and their subsequent conversion to the final product. For example, the oxan-2-yl group can be introduced through a substitution reaction, followed by purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxan-2-yl-oxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Methylhexan-1-ol: Lacks the oxan-2-yl-oxy group, making it less versatile in certain reactions.
Oxan-2-yl-oxyhexane: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
402575-97-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4S)-4-methyl-6-(oxan-2-yloxy)hexan-1-ol |
InChI |
InChI=1S/C12H24O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h11-13H,2-10H2,1H3/t11-,12?/m0/s1 |
InChI Key |
XQSQHPITKQTENB-PXYINDEMSA-N |
Isomeric SMILES |
C[C@@H](CCCO)CCOC1CCCCO1 |
Canonical SMILES |
CC(CCCO)CCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


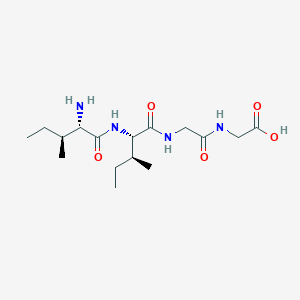
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
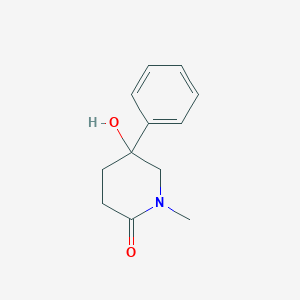
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
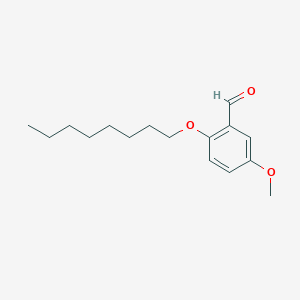
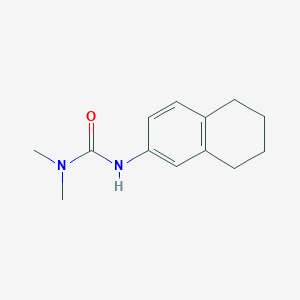
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
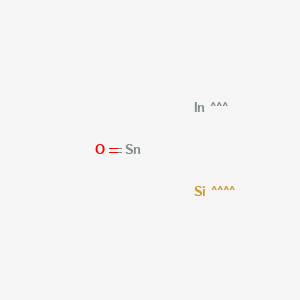
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
